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molecular formula C8H6F4O2 B1598039 2-(1,1,2,2-Tetrafluoroethoxy)phenol CAS No. 88553-88-2

2-(1,1,2,2-Tetrafluoroethoxy)phenol

Cat. No. B1598039
M. Wt: 210.13 g/mol
InChI Key: XBWDMKAWONTKRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04581059

Procedure details

A solution of 58.6 g of 1-(phenylmethoxy)-2-(1,1,2,2-tetrafluoroethoxy)benzene in 200 ml methanol was blanketed with nitrogen and 1.0 g of 10% palladium on charcoal added. The mixture was hydrogenated at 50 psi hydrogen for 3 hours. The reaction mixture was filtered to remove catalyst and the filtrate concentrated under reduced pressure to give an oil, which darkened on standing. The oil was distilled, bp 25°-32° (0.2 mm), to give the phenol as a colorless oil, which solidified on standing. The infrared spectrum showed OH absorption at 3570 cm-1.
Name
1-(phenylmethoxy)-2-(1,1,2,2-tetrafluoroethoxy)benzene
Quantity
58.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
1 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1(C[O:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[O:15][C:16]([F:21])([F:20])[CH:17]([F:19])[F:18])C=CC=CC=1.[H][H]>CO.[Pd]>[F:20][C:16]([F:21])([O:15][C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=1[OH:8])[CH:17]([F:18])[F:19]

Inputs

Step One
Name
1-(phenylmethoxy)-2-(1,1,2,2-tetrafluoroethoxy)benzene
Quantity
58.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)COC1=C(C=CC=C1)OC(C(F)F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove catalyst
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oil, which
DISTILLATION
Type
DISTILLATION
Details
The oil was distilled

Outcomes

Product
Name
Type
product
Smiles
FC(C(F)F)(OC1=C(C=CC=C1)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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